molecular formula C12H12N6O2 B14698112 4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine CAS No. 24748-96-7

4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine

Cat. No.: B14698112
CAS No.: 24748-96-7
M. Wt: 272.26 g/mol
InChI Key: ZLNYIKQXDFBPKR-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine is a compound belonging to the class of diazines, specifically pyrimidines Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine typically involves the diazotization of 2-nitroaniline followed by coupling with 4,6-dimethyl-2-aminopyrimidine. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine is unique due to the presence of both the diazenyl and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .

Properties

CAS No.

24748-96-7

Molecular Formula

C12H12N6O2

Molecular Weight

272.26 g/mol

IUPAC Name

4,6-dimethyl-5-[(2-nitrophenyl)diazenyl]pyrimidin-2-amine

InChI

InChI=1S/C12H12N6O2/c1-7-11(8(2)15-12(13)14-7)17-16-9-5-3-4-6-10(9)18(19)20/h3-6H,1-2H3,(H2,13,14,15)

InChI Key

ZLNYIKQXDFBPKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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